molecular formula C19H17N3O4S B2757022 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide CAS No. 921543-43-3

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Cat. No. B2757022
CAS RN: 921543-43-3
M. Wt: 383.42
InChI Key: SZNLFFNBJVEWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The compound also has a methylsulfonyl group and a phenoxyacetamide group attached to it.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and phenyl rings, the methylsulfonyl group, and the phenoxyacetamide group. The arrangement of these groups in the molecule would determine its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.

Scientific Research Applications

Antimicrobial Activity

Pyridazinones have demonstrated significant antimicrobial effects. Researchers have reported various derivatives of this nucleus as potential agents against bacteria, fungi, and other pathogens . These compounds could serve as valuable leads for developing new antibiotics.

Antihypertensive Properties

Certain pyridazinone derivatives exhibit antihypertensive activity. They may act by modulating blood pressure or vascular tone. Investigating the specific mechanisms underlying this effect could lead to novel antihypertensive drugs .

Analgesic and Anti-Inflammatory Effects

Pyridazinones have been explored for their analgesic and anti-inflammatory properties. These compounds may inhibit pain pathways or reduce inflammation through various mechanisms. Understanding their interactions with relevant receptors and pathways is crucial for drug development .

Anticancer Potential

Researchers have investigated pyridazinones as potential anticancer agents. These compounds may interfere with cancer cell growth, metastasis, or angiogenesis. Further studies are needed to elucidate their precise mechanisms and optimize their efficacy .

Antiplatelet Activity

Certain pyridazinone derivatives exhibit antiplatelet effects, which could be valuable in preventing thrombosis or managing cardiovascular diseases. Investigating their impact on platelet function and clotting pathways is essential .

Bronchodilatory and Anti-Allergic Effects

Pyridazinones have shown promise as bronchodilators (for asthma) and anti-allergic agents. Understanding their interactions with bronchial smooth muscle or immune pathways could lead to improved treatments for respiratory conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

The future directions for research on this compound could include further studies to fully elucidate its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-27(24,25)19-12-11-17(21-22-19)14-7-9-15(10-8-14)20-18(23)13-26-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNLFFNBJVEWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide

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